1-[4-(Oxiran-2-ylmethoxy)phenyl]ethanone 1-[4-(Oxiran-2-ylmethoxy)phenyl]ethanone
Brand Name: Vulcanchem
CAS No.: 19152-55-7
VCID: VC7955300
InChI: InChI=1S/C11H12O3/c1-8(12)9-2-4-10(5-3-9)13-6-11-7-14-11/h2-5,11H,6-7H2,1H3
SMILES: CC(=O)C1=CC=C(C=C1)OCC2CO2
Molecular Formula: C11H12O3
Molecular Weight: 192.21 g/mol

1-[4-(Oxiran-2-ylmethoxy)phenyl]ethanone

CAS No.: 19152-55-7

Cat. No.: VC7955300

Molecular Formula: C11H12O3

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

1-[4-(Oxiran-2-ylmethoxy)phenyl]ethanone - 19152-55-7

Specification

CAS No. 19152-55-7
Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
IUPAC Name 1-[4-(oxiran-2-ylmethoxy)phenyl]ethanone
Standard InChI InChI=1S/C11H12O3/c1-8(12)9-2-4-10(5-3-9)13-6-11-7-14-11/h2-5,11H,6-7H2,1H3
Standard InChI Key HBJRNQOAQXJYPB-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=C(C=C1)OCC2CO2
Canonical SMILES CC(=O)C1=CC=C(C=C1)OCC2CO2

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

1-[4-(Oxiran-2-ylmethoxy)phenyl]ethanone has the molecular formula C₁₁H₁₂O₃ and a molar mass of 192.21 g/mol . Its IUPAC name reflects the substitution pattern: the phenyl ring at the 4-position bears a methoxy group linked to an oxirane (epoxide) ring, while the 1-position is occupied by an ethanone group.

Structural Representation:

CH3C(O)C6H4OCH2C2H3O\text{CH}_3\text{C(O)C}_6\text{H}_4\text{OCH}_2\text{C}_2\text{H}_3\text{O}
The epoxide moiety introduces strain and reactivity, enabling nucleophilic ring-opening reactions, while the ethanone group contributes to electrophilic behavior .

Physicochemical Properties

Key properties include:

PropertyValue/DescriptionSource
AppearanceColorless oil
SolubilitySoluble in chloroform, ethyl acetate
Storage Conditions-20°C under inert atmosphere

The compound’s oil-like consistency and solubility profile suggest utility in organic synthesis, particularly in reactions requiring polar aprotic solvents .

Synthesis and Industrial Production

Synthetic Pathways

While explicit details for 1-[4-(Oxiran-2-ylmethoxy)phenyl]ethanone are scarce, its synthesis likely parallels methods used for analogous epoxide-containing aromatics. A plausible route involves:

  • Etherification: Reaction of 4-hydroxyacetophenone with epichlorohydrin under basic conditions to form the epoxide-linked ether.

  • Purification: Chromatographic techniques to isolate the product from byproducts .

Industrial-scale production would optimize parameters like temperature and catalyst selection to maximize yield and purity.

Reactivity and Functionalization

Epoxide Ring-Opening Reactions

The oxirane ring undergoes nucleophilic attack, enabling derivatization:

  • Amines: Form β-amino alcohols.

  • Thiols: Produce β-hydroxy sulfides.

  • Water/Acids: Yield diols under acidic or neutral conditions .

Ketone Reactivity

The ethanone group participates in:

  • Condensations: Formation of Schiff bases with amines.

  • Reductions: Conversion to secondary alcohols using NaBH₄ or LiAlH₄ .

Applications in Scientific Research

Polymer Chemistry

The compound’s epoxide group makes it a candidate for:

  • Cross-linking agents: Enhancing thermoset resin durability.

  • Copolymer synthesis: Incorporating aromatic segments into epoxy polymers .

Comparative Analysis with Structural Analogs

1-[3-Methoxy-4-(Oxiran-2-ylmethoxy)phenyl]ethanone (CAS 69114-02-9)

This analog differs by a methoxy group at the 3-position, altering electronic and steric profiles:

Parameter1-[4-Substituted]1-[3-Methoxy-4-Substituted]
Molecular FormulaC₁₁H₁₂O₃C₁₂H₁₄O₄
PolarityModerateHigher (due to methoxy)
Reported BioactivityLimited dataAntimicrobial, anticancer

The additional methoxy group in the 3-position enhances solubility and biological interactions, as observed in cytotoxicity assays .

Challenges and Future Directions

Research Gaps

  • Mechanistic Studies: Elucidating the compound’s interaction with biological targets.

  • Thermal Stability: Profiling decomposition kinetics for industrial applications.

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